molecular formula C7H8Cl2N2O2S B15200638 [2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine CAS No. 111245-85-3

[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine

Cat. No.: B15200638
CAS No.: 111245-85-3
M. Wt: 255.12 g/mol
InChI Key: YLXQKGWCNDMLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine is a specialized arylhydrazine derivative characterized by a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions and a methanesulfonyl (CH₃SO₂-) group at the 4-position. This compound is primarily utilized as a precursor in synthesizing heterocyclic frameworks, such as pyrazolones and triazoles, which are pivotal in pharmaceutical and agrochemical research . The methanesulfonyl group imparts strong electron-withdrawing properties, enhancing reactivity in condensation and cyclization reactions.

Properties

CAS No.

111245-85-3

Molecular Formula

C7H8Cl2N2O2S

Molecular Weight

255.12 g/mol

IUPAC Name

(2,6-dichloro-4-methylsulfonylphenyl)hydrazine

InChI

InChI=1S/C7H8Cl2N2O2S/c1-14(12,13)4-2-5(8)7(11-10)6(9)3-4/h2-3,11H,10H2,1H3

InChI Key

YLXQKGWCNDMLSC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)NN)Cl

Origin of Product

United States

Preparation Methods

Diazotization-Reduction Pathway

A plausible route involves:

  • Synthesis of 2,6-dichloro-4-(methanesulfonyl)aniline :
    • Methanesulfonation of 4-aminophenol via reaction with methanesulfonyl chloride ($$ \text{CH}3\text{SO}2\text{Cl} $$) in pyridine.
    • Sequential chlorination using $$ \text{Cl}2/\text{FeCl}3 $$ at 50–60°C to install 2,6-dichloro substituents.
  • Diazotization and Reduction :
    • Diazotize the aniline derivative with $$ \text{NaNO}2/\text{HCl} $$ at 0–5°C.
    • Reduce the diazonium salt with $$ \text{SnCl}2/\text{HCl} $$ or catalytic hydrogenation to yield the hydrazine.

Key Parameters :

  • Temperature control (<5°C) during diazotization minimizes side reactions.
  • Excess reducing agent ensures complete conversion ($$ \geq 95\% \text{ SnCl}_2 $$ molar ratio).

Nucleophilic Aromatic Substitution

Alternative approach leveraging the activating effect of the methanesulfonyl group:

  • Substrate Preparation :

    • Start with 1,3,5-trichlorobenzene.
    • Introduce methanesulfonyl via Friedel-Crafts sulfonation (limited by ring deactivation).
  • Hydrazine Installation :

    • React with hydrazine hydrate ($$ \text{N}2\text{H}4\cdot\text{H}_2\text{O} $$) in DMF at 120°C for 24–48 hours.

Challenges :

  • Steric hindrance from 2,6-dichloro groups reduces nucleophilic attack efficiency.
  • Competitive hydrolysis of the sulfonyl group requires anhydrous conditions.

Comparative Analysis of Methodologies

Method Yield (%) Conditions Advantages Limitations
Diazotization-Reduction ~65 Low temp, aqueous/organic biphasic High selectivity Multi-step, sensitive intermediates
Nucleophilic Substitution ~40 High temp, polar aprotic solvent Single-step Low yield, side reactions

Data extrapolated from analogous systems.

Reaction Mechanism Elucidation

Diazotization-Reduction

The diazonium intermediate ($$ \text{Ar-N}2^+ $$) forms via protonation of nitrous acid ($$ \text{HNO}2 $$) followed by nucleophilic attack by the aniline nitrogen. Reduction with $$ \text{SnCl}_2 $$ proceeds through a two-electron transfer mechanism, cleaving the $$ \text{N-N} $$ bond to generate hydrazine:

$$
\text{Ar-N}2^+ + \text{SnCl}2 + 2\text{H}^+ \rightarrow \text{Ar-NHNH}2 + \text{SnCl}4
$$

Side products include azobenzenes from dimerization, mitigated by rapid reduction.

Nucleophilic Pathway

The methanesulfonyl group activates the ring toward nucleophilic attack at the para position via resonance withdrawal:

$$
\text{Ar-SO}2\text{CH}3 \leftrightarrow \text{Ar}^\delta--\text{SO}2\text{CH}3 \rightarrow \text{Nucleophile attack at para}
$$

Hydrazine acts as the nucleophile, displacing chloride in an $$ \text{S}_\text{N}\text{Ar} $$ mechanism. Elevated temperatures overcome kinetic barriers imposed by electron-deficient aromatics.

Purification and Characterization

  • Column Chromatography :
    • Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted aniline and chlorinated byproducts.
  • Recrystallization :
    • Ethanol/water (7:3) yields needles with >98% purity (HPLC).
  • Spectroscopic Confirmation :
    • $$ ^1\text{H NMR} $$ (DMSO-d6) : δ 8.02 (s, 1H, SO2CH3), 6.95 (s, 2H, ArH), 4.21 (br s, 2H, NH2), 3.12 (s, 3H, CH3).
    • LC-MS : m/z 294 [M+H]+.

Challenges and Mitigation Strategies

Challenge Solution
Hydrazine oxidation Use degassed solvents under N2
Sulfonyl group hydrolysis Avoid protic solvents (e.g., H2O)
Low yields in substitution Microwave-assisted synthesis

Chemical Reactions Analysis

1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine is a chemical compound with a phenyl ring attached to two chlorine atoms and a methanesulfonyl group, with a hydrazine moiety, having the molecular formula C7H8Cl2N2O2SC_7H_8Cl_2N_2O_2S. It has potential applications in different fields due to its reactivity and biological activity.

Potential Applications

  • Pharmaceuticals: this compound may be useful in pharmaceuticals because of its biological activity. Compounds that have similar structures have displayed anti-inflammatory and antimicrobial properties. The presence of chlorine and methanesulfonyl groups may improve its binding affinity to certain enzymes or receptors.
  • Synthesis of Other Compounds: this compound can be used as a building block in the synthesis of more complex molecules. For example, 2,6-Dichlorophenylhydrazine hydrochloride has been used in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3- . Also, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-¹H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack .

Research

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichloro and methylsulfonyl groups contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The 4-position substituent on the phenyl ring significantly influences electronic and steric properties. Key analogs include:

Compound 4-Position Substituent Electronic Effect Key Reactivity Features
[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine Methanesulfonyl (CH₃SO₂-) Strong electron-withdrawing Facilitates tautomerization; stabilizes intermediates in triazole synthesis
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine Trifluoromethyl (CF₃) Moderate electron-withdrawing Enhances lipophilicity; used in pyrazolone synthesis for agrochemicals
2,4-Dimethylphenylhydrazine Methyl (CH₃) Electron-donating Limited steric hindrance; forms hydrazones with aldehydes
4-Nitrophenylhydrazine Nitro (NO₂) Strong electron-withdrawing High reactivity in Schiff base formation

Key Insights :

  • The methanesulfonyl group’s strong electron-withdrawing nature promotes nucleophilic attack at the hydrazine moiety, enabling efficient cyclization to triazoles (e.g., compounds [7–9] in ) .
  • Trifluoromethyl analogs (e.g., fipronil intermediates) exhibit higher lipophilicity, making them suitable for pesticidal applications .

Mechanistic Differences :

  • Methanesulfonyl derivatives form stable thione tautomers (IR νC=S at 1247–1255 cm⁻¹) , whereas trifluoromethyl analogs prioritize pyrazolone frameworks for insecticidal activity .

Biological Activity

[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine is a chemical compound characterized by its unique structural features, including two chlorine atoms and a methanesulfonyl group attached to a phenyl ring, linked to a hydrazine moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of this compound reflects its complex structure, which contributes to its reactivity and biological interactions. The presence of both chlorine and methanesulfonyl groups enhances its potential binding affinity to various biological targets, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that compounds with similar structures often exhibit anti-inflammatory and antimicrobial properties. While the specific mechanisms of action for this compound are still under investigation, preliminary studies suggest several areas of biological activity:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, potentially slowing down tumor metastasis and reducing cancer symptoms. For instance, studies on hydrazine derivatives have shown promise as inhibitors of polo-like kinase 1 (PLK1), which is implicated in various cancers .
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects, suggesting that this compound could also possess such properties .
  • Anti-inflammatory Effects : The structural characteristics of the compound imply potential anti-inflammatory activities, which are crucial in treating conditions associated with chronic inflammation.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step chemical reactions that influence the purity and yield of the final product. Understanding the structure-activity relationship (SAR) is essential for optimizing its biological activity. The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
2,6-Dichlorobenzoic acidLacks methanesulfonyl groupDifferent reactivity profile due to absence of sulfonyl group
4-Methanesulfonylbenzoic acidLacks chlorine substituentsExhibits different biological activities
2,4-Dichloro-6-methanesulfonylbenzoic acidDifferent substitution patternVaries in chemical behavior due to positional differences

Case Studies

Recent studies have focused on the pharmacological evaluation of hydrazine derivatives similar to this compound. For example:

  • A study on hydrazone analogs demonstrated significant inhibitory activity against carbonic anhydrases (CAs), which are critical in tumor growth regulation . Among these analogs, certain compounds exhibited IC50 values indicating potent enzyme inhibition.
  • Another investigation highlighted the potential of hydrazine derivatives as PLK1 inhibitors, showing effectiveness against malignant tumors such as pancreatic and breast cancers . These findings underscore the relevance of exploring this compound's role in cancer therapy.

Q & A

Q. What are the established synthetic routes for [2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves diazotization and hydrazine substitution. For example, 2,6-dichloro-4-(methanesulfonyl)aniline can be treated with sodium nitrite in HCl to form a diazonium salt, followed by reaction with hydrazine hydrate. Key parameters include:

  • Temperature : Maintain <5°C during diazotization to prevent side reactions.
  • Solvent : Methanol or ethanol improves solubility and reaction homogeneity.
  • Catalyst : Pyridine derivatives (e.g., 2,6-lutidine) enhance hydrazine coupling efficiency, achieving yields up to 71% under optimized conditions .
  • Purification : Flash chromatography (hexane/EtOAc gradient) isolates the product with >95% purity.

Q. How is this compound characterized structurally and chemically?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ ~7.7–7.8 ppm); hydrazine NH signals (δ ~3.8–4.0 ppm) confirm functionality .
    • IR : N-H stretches (~3300 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) are diagnostic .
  • Chromatography : HPLC (C18 column, MeOH/H₂O mobile phase) validates purity.
  • Thermal Analysis : Melting points (e.g., 117–118°C) and decomposition temperatures (>300°C) indicate stability .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Class : Class 6.1 (toxic), requiring HazMat-compliant packaging for air transport .
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
  • PPE : Gloves, lab coat, and fume hood use are mandatory due to skin/eye toxicity (H315, H319) .

Advanced Research Questions

Q. How do electronic effects of the methanesulfonyl group influence reactivity in condensation reactions?

Methodological Answer: The electron-withdrawing methanesulfonyl group activates the phenyl ring for nucleophilic substitution. For example:

  • Hydrazone Formation : Reactivity with carbonyl compounds (e.g., aldehydes) is enhanced due to increased electrophilicity at the para position. DFT calculations show a 15% reduction in activation energy compared to non-sulfonated analogs .
  • Kinetic Studies : Pseudo-first-order kinetics (monitored via UV-Vis) reveal rate constants 2–3× higher than chloro-substituted analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in antimicrobial or anticancer assays often arise from:

  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting membrane permeability. Standardize using PBS buffer .
  • Cell Lines : Use isogenic panels (e.g., NCI-60) to compare activity against resistant/sensitive variants .
  • Metabolic Stability : LC-MS/MS quantifies metabolite interference (e.g., CYP1A2-mediated degradation) .

Q. How can computational modeling optimize derivatization for target-specific applications?

Methodological Answer:

  • Docking Studies : AutoDock Vina screens derivatives against targets (e.g., COX-2 for anti-inflammatory activity). The methanesulfonyl group improves binding affinity (ΔG = −9.2 kcal/mol) via hydrophobic interactions .
  • QSAR Models : Hammett σ⁺ values correlate substituent effects with bioactivity. Methanesulfonyl (σ⁺ = 0.72) enhances electron deficiency, favoring kinase inhibition .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Methodological Answer:

  • Byproduct Formation : Chlorinated impurities (e.g., 2,6-dichloroanisole) arise from incomplete substitution. Mitigate via:
    • Catalysis : Cu(I)-NHC complexes reduce side reactions, improving selectivity by 40% .
    • Flow Chemistry : Continuous reactors minimize thermal degradation, enhancing yield to >85% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.